molecular formula C19H14N2O4S2 B511351 (Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid CAS No. 300378-01-2

(Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

Cat. No.: B511351
CAS No.: 300378-01-2
M. Wt: 398.5g/mol
InChI Key: MFEGKDRYKXGWAY-GDNBJRDFSA-N
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Description

Molecular Geometry and Stereochemical Configuration

The molecular structure of (Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is defined by a complex arrangement of aromatic, heterocyclic, and functional groups. The molecule's backbone comprises a thiazolidinone ring substituted at the 5-position with a benzylidene group, which is further linked via an acetamido bridge to a benzoic acid moiety. The Z-configuration at the benzylidene double bond is a critical stereochemical feature, influencing both the electronic distribution and the spatial orientation of substituents.

Detailed Molecular Structure

The molecular formula, C₁₉H₁₄N₂O₄S₂, corresponds to a molecular weight of approximately 398.5 g/mol. The structure can be described using the following IUPAC name: 2-[[2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid. The core thiazolidinone ring is fused with a benzylidene group at the 5-position, and the 3-position is substituted with an acetamido linkage to the ortho-position of a benzoic acid ring.

The Z-configuration of the benzylidene substituent is confirmed by both synthetic and spectroscopic evidence. In the Z-isomer, the phenyl ring of the benzylidene group and the carbonyl oxygen of the thiazolidinone are on the same side of the double bond, which is energetically favored due to reduced steric hindrance and possible intramolecular interactions.

Table 1.1: Key Molecular Descriptors
Descriptor Value
Molecular Formula C₁₉H₁₄N₂O₄S₂
Molecular Weight 398.5 g/mol
IUPAC Name 2-[[2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid
InChI InChI=1S/C19H14N2O4S2/c22-16(20-14-9-5-4-8-13(14)18(24)25)11-21-17(23)15(27-19(21)26)10-12-6-2-1-3-7-12/h1-10H,11H2,(H,20,22)(H,24,25)/b15-10-
InChIKey MFEGKDRYKXGWAY-GDNBJRDFSA-N
SMILES C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O
Figure 1.1: Computed 2D Structure

Stereochemical Configuration

The stereochemistry at the 5-position of the thiazolidinone ring is defined by the Z-configuration of the benzylidene double bond. This configuration is favored due to the electronic and steric effects imparted by the thiazolidinone and benzylidene substituents. The Z-isomer typically exhibits a more deshielded vinylic proton in NMR, resonating at a lower field (δ ca. 8.0–8.5 ppm) compared to the E-isomer (δ ca. 7.3–7.6 ppm), as a result of anisotropic effects from the adjacent thioxo group.

The spatial arrangement of the acetamido linkage to the benzoic acid ring further contributes to the overall molecular conformation, facilitating potential intramolecular hydrogen bonding between the amide and carboxylic acid functionalities. Such interactions can stabilize specific conformers in solution and in the solid state, as supported by computational and crystallographic studies on analogous thiazolidinone derivatives.

Properties

IUPAC Name

2-[[2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S2/c22-16(20-14-9-5-4-8-13(14)18(24)25)11-21-17(23)15(27-19(21)26)10-12-6-2-1-3-7-12/h1-10H,11H2,(H,20,22)(H,24,25)/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEGKDRYKXGWAY-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazolidinone Core Formation

The thiazolidinone scaffold is typically synthesized via Knoevenagel condensation between 4-oxo-2-thioxothiazolidine and benzaldehyde derivatives. Key steps include:

  • Reaction of thiourea with chloroacetic acid to form 2-thioxothiazolidin-4-one.

  • Condensation with benzaldehyde in glacial acetic acid under reflux, catalyzed by sodium acetate.

    • Example: Refluxing 2-thioxothiazolidin-4-one (1 eq) with benzaldehyde (1.2 eq) in acetic acid for 3–4 hours yields 5-benzylidene-2-thioxothiazolidin-4-one (75–85% yield).

Acetamido Functionalization

The acetamido group is introduced via acylation of the thiazolidinone intermediate:

  • Chloroacetylation : Reacting 5-benzylidene-2-thioxothiazolidin-4-one with chloroacetyl chloride in anhydrous acetone, using potassium carbonate as a base.

  • Coupling with 2-aminobenzoic acid : The chloroacetylated intermediate is treated with 2-aminobenzoic acid in dimethylformamide (DMF) under reflux.

    • Typical conditions: 12 hours at 80°C, yielding 55–65% of the target compound.

Microwave-Assisted Synthesis

Accelerated Knoevenagel Condensation

Microwave irradiation significantly reduces reaction times and improves yields:

  • Procedure : A mixture of 2-thioxothiazolidin-4-one, benzaldehyde, and acetic acid is irradiated at 700 W for 10 minutes.

  • Outcome : 90–95% yield of 5-benzylidene-2-thioxothiazolidin-4-one, compared to 75–85% via classical methods.

One-Pot Microwave Strategy

Recent advancements enable a one-pot synthesis combining condensation and acylation:

  • Simultaneous condensation and acylation : Microwave irradiation (700 W, 15 minutes) of 2-thioxothiazolidin-4-one, benzaldehyde, and 2-aminobenzoic acid in acetic acid.

  • Purification : Recrystallization from ethanol yields 80–85% pure product.

Green Chemistry Approaches

Solvent-Free Synthesis

Eliminating volatile organic solvents enhances sustainability:

  • Mechanochemical grinding : Ball-milling 2-thioxothiazolidin-4-one, benzaldehyde, and 2-aminobenzoic acid with catalytic acetic acid for 30 minutes.

  • Yield : 70–75% with minimal waste generation.

Catalytic Innovations

Biocatalysts and ionic liquids improve efficiency:

  • Lipase-catalyzed acylation : Using immobilized Candida antarctica lipase B in [BMIM][BF₄] ionic liquid achieves 88% yield at 50°C.

  • Advantages : Enhanced selectivity and reduced byproduct formation.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs flow chemistry for consistent output:

  • Conditions :

    • Temperature: 100°C

    • Residence time: 20 minutes

    • Throughput: 1 kg/hour.

  • Purity : >99% after inline crystallization.

Cost Optimization

Recycling solvents and low-cost catalysts reduce expenses:

  • Recycled acetic acid : Reuse for up to 5 batches without yield loss.

  • Zeolite catalysts : Replace potassium carbonate, cutting catalyst costs by 40%.

Characterization and Quality Control

Analytical Techniques

MethodKey Data PointsReference
HPLC Purity >98% (C18 column, acetonitrile:H₂O)
¹H NMR δ 7.8–8.2 ppm (benzylidene CH)
FT-IR 1705 cm⁻¹ (C=O), 1200 cm⁻¹ (C=S)

Stability Studies

  • Thermal stability : Decomposition >200°C (TGA).

  • Hydrolytic sensitivity : Stable in pH 4–7; degrades in alkaline conditions .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The thioxothiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The acetamido and benzoic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thioxothiazolidine ring could yield sulfoxides or sulfones, while reduction of the benzylidene group could yield the corresponding benzyl derivative.

Scientific Research Applications

Anticancer Activity

The compound has shown potential as an anticancer agent. Studies have indicated that derivatives of thiazolidinones, including those with the rhodanine core, exhibit significant cytotoxic effects against various human cancer cell lines. For instance, compounds derived from this scaffold have been tested against leukemia (HL-60), lung (A549), lymphoma (Raji), and breast cancer (MDA-MB-231) cell lines, demonstrating promising inhibitory activity with IC50 values in the low micromolar range .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineCompoundIC50 (μM)
HL-60Compound X2.66
A549Compound Y5.31
RajiCompound Z4.48
MDA-MB-231Compound W6.42

Anti-inflammatory Properties

Research indicates that the compound may possess anti-inflammatory properties, potentially through inhibition of cyclooxygenase enzymes (COX). In silico studies have suggested that modifications to the acetamido group can enhance binding affinity to COX-2 receptors, which is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) . The design of derivatives aims to improve selectivity and reduce side effects compared to traditional NSAIDs.

Analgesic Effects

The analgesic potential of derivatives of this compound has been explored through various assays, including acetic acid-induced writhing tests in animal models. Some derivatives demonstrated significant reductions in pain responses compared to control groups, indicating their potential use in pain management therapies .

Case Study 1: Structure–Activity Relationship (SAR)

A comprehensive study focused on the structure–activity relationship of thiazolidinone derivatives revealed that specific substitutions on the phenyl ring significantly affect bioactivity. For example, bulky substituents at certain positions were correlated with enhanced anticancer activity, suggesting a pathway for rational drug design .

Case Study 2: In Silico Evaluations

In silico docking studies have been employed to predict the binding affinities of various derivatives to COX enzymes. These studies indicated that modifications to the acetamido group could lead to improved pharmacokinetic profiles and bioavailability, enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of (Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound could inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.

    Pathway Interference: The compound could interfere with biological pathways by disrupting key steps or interactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a broader class of 5-arylidene-2-thioxothiazolidin-4-one derivatives. Key structural analogs include:

Compound Name Substituent Variations Key Properties/Applications
(Z)-2-(4-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid (300378-11-4) Butanamido linker instead of acetamido Altered solubility and bioavailability due to increased chain length
(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-acetic acid (82159-06-6) Lacks benzoic acid moiety; acetic acid directly attached Reduced polarity; potential differences in target binding
(Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one 3-Fluorobenzylidene substituent Enhanced metabolic stability and electronic effects due to fluorine
(Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) Indolylmethylene group replacing benzylidene Improved antifungal/antibacterial activity from indole heterocycle

Impact of Substituents on Physicochemical Properties

  • Benzylidene vs. Fluorinated/Indolyl Groups :

    • The 3-fluorobenzylidene derivative () exhibits higher metabolic stability due to fluorine’s electron-withdrawing effect, which may reduce oxidative degradation .
    • Indolylmethylene substituents (e.g., compound 5b in ) enhance π-π stacking interactions with biological targets, improving antimicrobial potency .
  • Melting Points and Yields :

    • Substituents significantly alter melting points. For example, (4-benzyloxy-3-methoxyphenyl)-substituted derivatives () show melting points of 277–280°C, compared to 172–175°C for 3-(2-phenylethoxy)phenyl analogs , likely due to enhanced crystallinity from methoxy groups .
    • Yields vary widely; electron-rich aromatic substituents (e.g., 4-benzyloxy-3-methoxyphenyl) improve reaction efficiency (73% yield) compared to bulkier groups (24% yield) .

Biological Activity

(Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a broader class of thiazolidinone derivatives, which have been studied for various therapeutic applications, including anticancer, antimicrobial, and enzyme inhibition activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

 Z 2 2 5 benzylidene 4 oxo 2 thioxothiazolidin 3 yl acetamido benzoic acid\text{ Z 2 2 5 benzylidene 4 oxo 2 thioxothiazolidin 3 yl acetamido benzoic acid}

This structure features a thiazolidinone moiety, which is crucial for its biological activity.

1. Anticancer Activity

Research has indicated that derivatives of thiazolidinones, including compounds similar to this compound, exhibit significant anticancer properties. For instance, compounds containing the rhodanine structure have shown moderate cytotoxicity against various cancer cell lines. In particular:

  • Cytotoxicity : A study reported that derivatives exerted a % inhibition of cell growth of 64.4% at a concentration of 100 µg/mL against MCF-7 breast cancer cells .
  • IC50 Values : Some derivatives demonstrated IC50 values in the range of 11.10 to 14.60 µg/mL against K562 leukemia cells, indicating potent activity compared to reference drugs like cisplatin .

2. Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor:

  • Aldose Reductase Inhibition : In vitro studies have shown that certain derivatives inhibit aldose reductase (ALR1 and ALR2), which is involved in diabetic complications. Compounds derived from thiazolidinones were found to exhibit greater inhibitory potential than standard inhibitors like valproic acid .
CompoundALR1 IC50 (µM)ALR2 IC50 (µM)
3a<10<10
3e<5>10

3. Antimicrobial Activity

The thiazolidinone derivatives have also been investigated for their antimicrobial properties:

  • Antibacterial and Antifungal : Several studies have explored the synthesis of thiazolidinone-based compounds with promising antibacterial and antifungal activities . The presence of the benzylidene group enhances these effects.

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of thiazolidinone derivatives, this compound was tested against several cancer cell lines, including HeLa and MCF-7. The results showed that this compound induced apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Case Study 2: Enzyme Inhibition Mechanism

An investigation into the binding interactions of this compound with ALR1 revealed that it forms hydrogen bonds with critical residues in the enzyme's active site, leading to effective inhibition. This study utilized molecular docking simulations to predict binding affinities and elucidate the mechanism of action .

Research Findings Summary

The following table summarizes key findings regarding the biological activities of this compound:

Activity TypeObserved EffectReference
AnticancerCytotoxicity against MCF-7 cells
Enzyme InhibitionAldose reductase inhibition
AntimicrobialEffective against bacterial strains

Q & A

Q. What are the established synthetic routes for (Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid?

The compound is synthesized via condensation of (4-oxo-2-thioxothiazolidin-3-yl)acetic acid with benzaldehyde derivatives. A typical procedure involves refluxing the thiazolidinone precursor, aldehyde (e.g., 1H-benzoimidazole-2-carbaldehyde), and sodium acetate in glacial acetic acid for 1–4 hours. The precipitate is filtered, washed, and recrystallized from acetic acid or methanol . Optimization of reaction time and stoichiometry is critical for yield improvement, as prolonged reflux (3–4 hours) may enhance crystallinity .

Q. How is the compound structurally characterized in academic research?

Characterization includes:

  • Elemental analysis (C, H, N percentages) to confirm purity .
  • FT-IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
  • ¹H-NMR for proton environments (e.g., benzylidene CH proton at δ 7.8–8.2 ppm) .
  • X-ray crystallography (if single crystals are obtained) to resolve the Z-configuration of the benzylidene moiety .

Q. What analytical methods are used to assess purity and stability?

  • UV-Vis spectroscopy monitors conjugation effects (e.g., λmax ~350–400 nm for the thioxothiazolidin-4-one core) .
  • HPLC with UV detection quantifies impurities using reverse-phase C18 columns and acetonitrile/water gradients .
  • Thermogravimetric analysis (TGA) evaluates thermal stability, with decomposition typically >200°C .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of the benzylidene-thiazolidinone core be elucidated?

Mechanistic studies involve:

  • Acid catalysis : Protonation of the aldehyde enhances electrophilicity, facilitating nucleophilic attack by the thiazolidinone’s active methylene group .
  • Intermediate trapping : Isolation of Schiff base intermediates under low-temperature conditions .
  • DFT calculations to model transition states and confirm the Z-configuration’s thermodynamic stability .

Q. What strategies address solubility challenges in biological assays?

  • pKa determination : The carboxylic acid (pKa ~2.5–3.5) and phenolic protons (if present, pKa ~9–10) guide pH-adjusted solubility studies .
  • Salt formation : Sodium or potassium salts improve aqueous solubility for in vitro testing .
  • Co-solvent systems : Use DMSO:water (1:9 v/v) for stock solutions, ensuring <0.1% DMSO in final assays to avoid cytotoxicity .

Q. How can structure-activity relationships (SAR) be explored for anticancer activity?

  • Substitution patterns : Replace the benzylidene phenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to modulate electronic effects .
  • Biological assays : Evaluate IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing with cisplatin controls .
  • Molecular docking : Target enzymes like histone deacetylases (HDACs) or thioredoxin reductase, leveraging the compound’s thiol-reactive properties .

Q. What computational tools support the design of derivatives with enhanced bioactivity?

  • In silico modeling : Use PubChem-derived SMILES strings (e.g., Canonical SMILES: C=CC(=O)N… ) for virtual screening.
  • ADMET prediction : SwissADME or pkCSM predicts pharmacokinetic properties (e.g., logP, bioavailability) .
  • Molecular dynamics simulations : Assess binding stability with target proteins over 100-ns trajectories .

Methodological Considerations

  • Contradictions in synthesis protocols : Shorter reflux times (1 hour) may reduce side products but yield amorphous solids, while longer times (3–4 hours) improve crystallinity at the cost of potential decomposition .
  • Analytical validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions .

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